molecular formula C23H23N5O3S B2886843 N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896301-13-6

N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2886843
CAS RN: 896301-13-6
M. Wt: 449.53
InChI Key: VZBFYTIIXDADCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Drug Discovery

Compounds with structural similarities to N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been synthesized and evaluated for their potential as enzyme inhibitors, which is crucial in drug discovery. One study highlights the synthesis of related triazole analogues, demonstrating significant inhibitory activities against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The structure-activity relationship (SAR) assisted with molecular docking explored the mode of binding of these compounds against the studied enzymes, providing insights into their potential therapeutic applications (Virk et al., 2018).

Anticancer Research

Modifications of similar acetamide compounds have shown remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers were able to retain antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity. This suggests that such modifications can lead to potent anticancer agents with lower toxicity, indicating the relevance of these compounds in developing new cancer treatments (Xiao-meng Wang et al., 2015).

Antimicrobial Activity

Derivatives of N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have also been synthesized and assessed for antimicrobial activity. New series of compounds have demonstrated potent antibacterial and antifungal activities, contributing to the search for new antimicrobial agents. This shows the compound's potential utility in addressing microbial resistance by offering new scaffolds for drug development (Baviskar et al., 2013).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-16-6-11-20(31-3)19(14-16)24-21(29)15-32-23-26-25-22(28(23)27-12-4-5-13-27)17-7-9-18(30-2)10-8-17/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBFYTIIXDADCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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